molecular formula C16H14Br2F2N2Ni B6298103 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide CAS No. 561326-99-6

2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6298103
CAS No.: 561326-99-6
M. Wt: 490.79 g/mol
InChI Key: GOMWHYDSDSRKOW-UHFFFAOYSA-L
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Description

2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide is a coordination compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which includes a nickel(II) center coordinated with two imino groups derived from 3-fluorophenylamine and two bromide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with 3-fluorophenylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction scheme can be represented as follows:

NiBr2+2C6H4FNH2Ni(C6H4FN)2Br2+2HBr\text{NiBr}_2 + 2 \text{C}_6\text{H}_4\text{FNH}_2 \rightarrow \text{Ni(C}_6\text{H}_4\text{FN)}_2\text{Br}_2 + 2 \text{HBr} NiBr2​+2C6​H4​FNH2​→Ni(C6​H4​FN)2​Br2​+2HBr

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: Reduction reactions can lead to the formation of nickel(I) or nickel(0) species.

    Substitution: The bromide ions can be substituted with other ligands, such as chloride or acetate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions are typically carried out in polar solvents like methanol or acetonitrile.

Major Products Formed

    Oxidation: Nickel(III) complexes.

    Reduction: Nickel(I) or nickel(0) complexes.

    Substitution: Nickel complexes with different ligands, such as nickel(II) chloride or nickel(II) acetate.

Scientific Research Applications

2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.

    Medicine: Explored for its potential in cancer therapy, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide involves its interaction with molecular targets, primarily through coordination with metal centers. The compound can form stable complexes with various substrates, facilitating catalytic reactions. In biological systems, it can interact with proteins and enzymes, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide
  • 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide
  • 2,3-Bis[(N-3-bromophenyl)imino]butane-nickel(II)-dibromide

Uniqueness

2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide is unique due to the presence of fluorine atoms in the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-N,3-N-bis(3-fluorophenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2.2BrH.Ni/c1-11(19-15-7-3-5-13(17)9-15)12(2)20-16-8-4-6-14(18)10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMWHYDSDSRKOW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC(=CC=C1)F)C(=NC2=CC(=CC=C2)F)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2F2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333965
Record name 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561326-99-6
Record name 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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